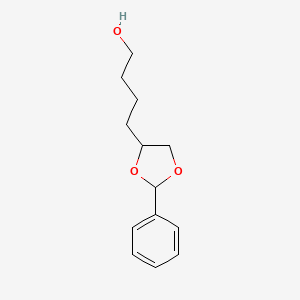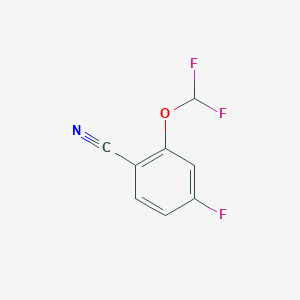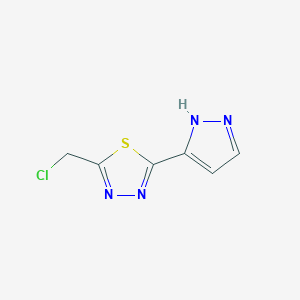
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloromethyl group and a pyrazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole typically involves the reaction of 1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-thiadiazole derivative. This intermediate is then chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Cyclization reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Applications De Recherche Scientifique
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: Possible use as a precursor for the synthesis of fungicides, herbicides, or insecticides.
Materials Science: Utilization in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(chloromethyl)-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole: Similar structure but with a different substitution pattern on the pyrazole ring.
2-(methylthio)-5-(1H-pyrazol-3-yl)-1,3,4-thiadiazole: Contains a methylthio group instead of a chloromethyl group.
2-(chloromethyl)-5-(1H-imidazol-3-yl)-1,3,4-thiadiazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a chloromethyl group and a pyrazolyl group on the thiadiazole ring provides a versatile scaffold for further chemical modifications and the development of new compounds with desired properties.
Propriétés
Formule moléculaire |
C6H5ClN4S |
|---|---|
Poids moléculaire |
200.65 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H5ClN4S/c7-3-5-10-11-6(12-5)4-1-2-8-9-4/h1-2H,3H2,(H,8,9) |
Clé InChI |
PDFCQBJOWKSREA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1)C2=NN=C(S2)CCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine](/img/structure/B8677788.png)
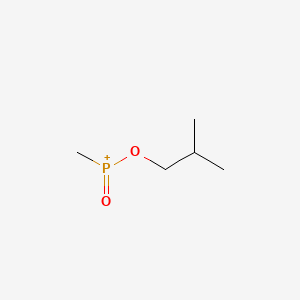
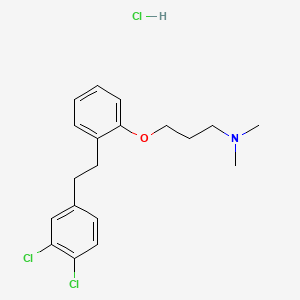
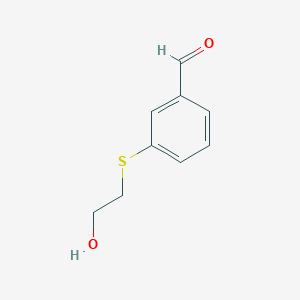
![8-Hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8677814.png)
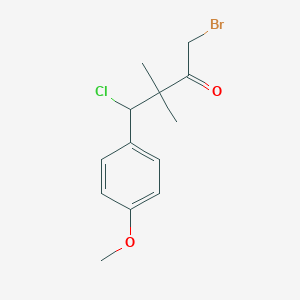
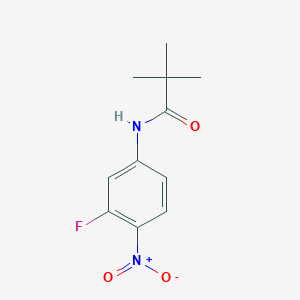
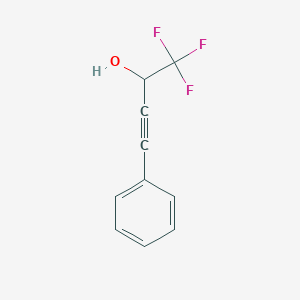
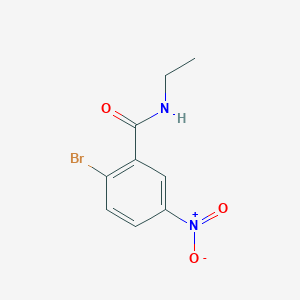
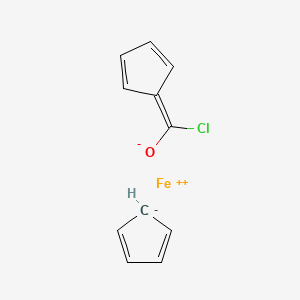
![5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B8677867.png)
